(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid
Description
Properties
Molecular Formula |
C26H23N5O5S |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H23N5O5S/c1-35-21-13-11-18(12-14-21)25-29-30-26(31(25)20-8-3-2-4-9-20)37-17-23(32)28-27-15-19-7-5-6-10-22(19)36-16-24(33)34/h2-15H,16-17H2,1H3,(H,28,32)(H,33,34)/b27-15+ |
InChI Key |
XSIQQMLTKRUODG-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
-
Hydrazide formation : React 4-methoxybenzoic acid with excess hydrazine hydrate in ethanol under reflux (6 h).
-
Cyclization : Treat the hydrazide with phenyl isothiocyanate in butanol at 80°C for 4 h to form 2-(4-methoxybenzoyl)-N-phenylhydrazinecarbothioamide.
-
Base-mediated cyclization : Reflux the intermediate in 4N NaOH (3 h) to yield the triazole-thiol.
Yield : 60–75%
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 3–6 h per step |
| Temperature | 80–100°C |
| Purification | Recrystallization (EtOH) |
Alkylation to Form 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetyl Chloride
-
React triazole-thiol (1 eq) with chloroacetyl chloride (1.2 eq) in acetone.
-
Add KCO (1.5 eq) as a base and stir at 60°C for 3 h.
Yield : 80–85%
Characterization :
-
FT-IR : 2550 cm (S–H disappearance), 1740 cm (C=O stretch).
-
H NMR (CDCl): δ 7.8–7.2 (m, Ar–H), 4.2 (s, CH), 3.8 (s, OCH).
Hydrazide Formation: 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
-
Reflux the thioacetyl chloride (1 eq) with hydrazine hydrate (3 eq) in ethanol (4 h).
-
Acidify with HCl (pH 3–4) to precipitate the product.
Yield : 70–78%
Optimization :
-
Excess hydrazine ensures complete conversion.
-
HPLC Purity : >95% (C18 column, MeOH:HO = 70:30).
Hydrazone Coupling with 2-Formylphenoxyacetic Acid
-
Synthesize 2-formylphenoxyacetic acid via formylation of phenoxyacetic acid using Vilsmeier-Haack reagent (POCl/DMF).
-
Condense the hydrazide (1 eq) with 2-formylphenoxyacetic acid (1 eq) in ethanol:HO (1:1) at 70°C for 3 h.
-
Add catalytic acetic acid (0.1 eq) to promote E-configuration.
Yield : 48–52%
Critical Parameters :
| Factor | Optimal Condition |
|---|---|
| Solvent | Ethanol:HO (1:1) |
| Temperature | 70°C |
| Catalyst | CHCOOH (0.1 eq) |
Alternative Methods and Optimization
Microwave-Assisted Hydrazone Formation
-
Replace conventional heating with microwave irradiation (400 W, 100°C, 15 min).
-
Yield Improvement : 65–70% (vs. 48–52% conventionally).
Green Solvent Systems
-
Use PEG-400 as a recyclable solvent for the cyclization step.
-
Advantage : Reduces reaction time by 40% and improves atom economy.
Analytical Characterization Summary
| Technique | Key Findings |
|---|---|
| FT-IR | 1685 cm (C=O), 1600 cm (C=N) |
| H NMR | δ 8.3 (s, CH=N), 4.7 (s, OCHCO) |
| HR-MS | [M+H]: 517.1419 (Calc. 517.14199) |
| X-ray | Monoclinic crystal system (from) |
Challenges and Solutions
-
Low Hydrazone Yield :
-
Byproduct Formation in Alkylation :
Industrial-Scale Considerations
-
Replace ethanol with methyl tert-butyl ether (MTBE) for safer solvent recovery.
-
Continuous flow reactors recommended for triazole cyclization (residence time: 20 min).
Summary of Key Data
Chemical Reactions Analysis
Types of Reactions
(2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone linkage to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the triazole core, linker groups, and terminal functionalities. These variations influence physicochemical properties, bioavailability, and biological activity. Below is a comparative analysis supported by experimental
Structural and Functional Group Variations
Impact of Substituents on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound (electron-donating) may improve binding to enzymes like CYP450 compared to the 4-chlorophenyl analog (electron-withdrawing) .
- Terminal Group Modifications: Phenoxy acetic acid (target) vs. benzoic acid (): The phenoxy group may confer better solubility in polar solvents than benzoic acid’s rigid aromatic ring .
- Hydrazone Configuration : The (E)-hydrazone in the target compound likely enhances stability compared to (Z)-isomers, reducing isomerization-related degradation .
Pharmacological and Physicochemical Comparisons
- Hypoglycemic Activity : The calcium salt in reduced blood glucose by 36.22% in rats, outperforming many triazole derivatives but less potent than glyburide (54.94% reduction) .
- Antimicrobial Efficacy: Compounds with furan () or hydroxy(phenyl)methyl () substituents showed notable antimicrobial effects, suggesting that electron-rich substituents enhance activity .
- Solubility : Salts of 2-((5-(hydroxy(phenyl)methyl)-4-R-triazol-3-yl)thio)acetic acid () exhibited high water solubility due to ionic interactions, a trait absent in the target compound’s neutral form .
Biological Activity
The compound known as (2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic molecule belonging to the class of triazole derivatives. Its unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structural Characteristics
The compound features several notable structural components:
- Triazole Ring : Known for its diverse biological activities.
- Phenoxy Group : Often associated with herbicidal and antimicrobial properties.
- Acetic Acid Moiety : Implicated in various biochemical interactions.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O4S |
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | 2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}phenoxy}acetic acid |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cellular processes:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes that are crucial for cell proliferation.
- Signal Transduction Modulation : It may affect pathways related to apoptosis and immune response.
Anticancer Activity
Recent studies have reported promising anticancer effects of similar triazole derivatives. For instance:
- Triazole compounds have shown significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer).
| Compound ID | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 6d | 13.004 | HepG2 |
| 6e | 28.399 | HepG2 |
These findings suggest that modifications in the phenyl and triazole rings can enhance anticancer activity through structure-activity relationships (SAR) .
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. The presence of electron-donating groups like methoxy can enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
- Study on Triazole Derivatives :
- In Silico Studies :
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (2-{(E)-[...]phenoxy)acetic acid derivatives?
- Methodology : The compound can be synthesized via nucleophilic substitution of 1,2,4-triazole-3-thione derivatives with chloroacetic acid in an alkaline medium. For example, heating 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thione with chloroacetic acid in equimolar sodium hydroxide yields the thioacetic acid intermediate. Subsequent hydrazone formation is achieved using hydrazine derivatives under reflux in ethanol .
- Optimization : Reaction temperature (60–80°C), solvent choice (ethanol/water mixtures), and stoichiometric control of alkali are critical to achieving >80% yield .
Q. How can the structural integrity of this compound be confirmed after synthesis?
- Analytical Workflow :
Elemental Analysis : Verify C, H, N, S content to confirm stoichiometry.
IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N–H stretch at ~3200 cm⁻¹ for hydrazone) .
Chromatography : Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) confirms purity >95% .
Q. What are the stability profiles of this compound under stress conditions?
- Stress Testing :
- Hydrolytic Stability : Degrades by 15–20% in acidic (pH 3) and basic (pH 9) conditions after 72 hours at 40°C.
- Oxidative Stability : Stable in 3% H₂O₂ for 24 hours (<5% degradation).
- Photostability : UV light (254 nm) induces 30% degradation over 48 hours, requiring amber glass storage .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the triazole or phenyl rings) influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- 4-Methoxyphenyl vs. 4-Fluorophenyl : Methoxy groups enhance antifungal activity (MIC 2 µg/mL against Candida albicans vs. 8 µg/mL for fluoro analogs) due to improved membrane penetration .
- Hydrazone Linker : Replacement with azo groups reduces antibacterial potency (e.g., MIC increases from 4 µg/mL to >64 µg/mL against S. aureus), highlighting the hydrazone’s role in target binding .
Q. What mechanistic pathways explain its antimicrobial activity?
- Hypothesis : The compound inhibits fungal cytochrome P450 lanosterol 14α-demethylase (CYP51) and bacterial dihydrofolate reductase (DHFR).
- Validation Methods :
Molecular Docking : High binding affinity (−9.2 kcal/mol) to C. albicans CYP51 (PDB: 5TZ1) via triazole-thioether interactions .
Enzyme Assays : IC₅₀ = 1.8 µM for DHFR inhibition (vs. 0.5 µM for trimethoprim) .
Q. How can contradictory data on toxicity profiles be resolved?
- Case Study : Conflicting reports on hepatotoxicity (LD₅₀ = 200 mg/kg in mice vs. 450 mg/kg in rats) may arise from species-specific metabolic pathways.
- Resolution Strategy :
Metabolite Profiling : Use LC-MS to identify species-specific metabolites (e.g., rat hepatic glutathione conjugates vs. mouse oxidative byproducts) .
In Silico Tox Prediction : Apply ADMET predictors (e.g., SwissADME) to flag reactive intermediates .
Q. What advanced analytical techniques resolve degradation product complexity?
- Workflow :
HPLC-PDA : C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/0.1% formic acid) to separate hydrazone hydrolysis products .
LC-HRMS : Confirm degradation products (e.g., phenoxyacetic acid fragment, m/z 195.0662) with <2 ppm mass error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
